Cas no 1824042-67-2 (1H-Pyrazole-4-carboxylic acid, 3-amino-1,5-dimethyl-)

1H-Pyrazole-4-carboxylic acid, 3-amino-1,5-dimethyl- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-4-carboxylic acid, 3-amino-1,5-dimethyl-
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- MDL: MFCD34577481
- インチ: 1S/C6H9N3O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H2,7,8)(H,10,11)
- InChIKey: GCJKBQODAQVHCU-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C)=C(C(O)=O)C(N)=N1
計算された属性
- せいみつぶんしりょう: 155.069476538g/mol
- どういたいしつりょう: 155.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 81.1Ų
1H-Pyrazole-4-carboxylic acid, 3-amino-1,5-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-206426-0.05g |
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid |
1824042-67-2 | 0.05g |
$612.0 | 2023-09-16 | ||
Enamine | EN300-206426-10.0g |
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid |
1824042-67-2 | 10g |
$3438.0 | 2023-05-25 | ||
Enamine | EN300-206426-0.1g |
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid |
1824042-67-2 | 0.1g |
$640.0 | 2023-09-16 | ||
Enamine | EN300-206426-5g |
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid |
1824042-67-2 | 5g |
$2110.0 | 2023-09-16 | ||
Enamine | EN300-206426-1g |
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid |
1824042-67-2 | 1g |
$728.0 | 2023-09-16 | ||
Enamine | EN300-206426-10g |
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid |
1824042-67-2 | 10g |
$3131.0 | 2023-09-16 | ||
Enamine | EN300-206426-2.5g |
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid |
1824042-67-2 | 2.5g |
$1428.0 | 2023-09-16 | ||
Enamine | EN300-206426-0.25g |
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid |
1824042-67-2 | 0.25g |
$670.0 | 2023-09-16 | ||
Enamine | EN300-206426-1.0g |
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid |
1824042-67-2 | 1g |
$800.0 | 2023-05-25 | ||
Enamine | EN300-206426-0.5g |
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid |
1824042-67-2 | 0.5g |
$699.0 | 2023-09-16 |
1H-Pyrazole-4-carboxylic acid, 3-amino-1,5-dimethyl- 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
1H-Pyrazole-4-carboxylic acid, 3-amino-1,5-dimethyl-に関する追加情報
Introduction to 1H-Pyrazole-4-carboxylic acid, 3-amino-1,5-dimethyl- (CAS No. 1824042-67-2)
1H-Pyrazole-4-carboxylic acid, 3-amino-1,5-dimethyl-, identified by its CAS number 1824042-67-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both carboxylic acid and amino functional groups, along with the dimethyl substitution at the 1-position, makes this derivative a particularly intriguing molecule for further investigation.
The structural features of 1H-Pyrazole-4-carboxylic acid, 3-amino-1,5-dimethyl- contribute to its unique chemical and biological properties. The pyrazole core is a five-membered aromatic ring containing two nitrogen atoms, which can form hydrogen bonds and interact with biological targets in a highly specific manner. The carboxylic acid group at the 4-position provides a site for further functionalization, enabling the synthesis of more complex derivatives. Additionally, the amino group at the 3-position can participate in salt formation or act as a nucleophile in various chemical reactions. The dimethyl substitution at the 1-position enhances the steric hindrance and electronic properties of the molecule, influencing its reactivity and binding affinity.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives. Several studies have highlighted the biological activities of compounds containing the pyrazole scaffold, particularly in the context of drug discovery and development. For instance, research has demonstrated that pyrazole-based molecules can exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. The 1H-Pyrazole-4-carboxylic acid, 3-amino-1,5-dimethyl- derivative has been investigated for its potential role in modulating inflammatory responses and has shown promising results in preclinical studies.
One of the most compelling aspects of this compound is its synthetic accessibility. The presence of multiple reactive sites allows for a wide range of chemical modifications, making it a valuable building block for medicinal chemists. Researchers have utilized this compound as a precursor in the synthesis of more complex molecules with enhanced pharmacological properties. For example, by introducing additional functional groups or heterocycles into the structure, it is possible to generate novel derivatives with improved solubility, bioavailability, and target specificity.
The pharmaceutical applications of 1H-Pyrazole-4-carboxylic acid, 3-amino-1,5-dimethyl- are diverse and span across multiple therapeutic areas. In oncology research, pyrazole derivatives have been explored as potential inhibitors of kinases and other enzymes involved in cancer cell proliferation. Additionally, this compound has shown promise in antimicrobial studies, where it has been tested against various bacterial and fungal strains. The ability to modulate inflammatory pathways also positions it as a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions between 1H-Pyrazole-4-carboxylic acid, 3-amino-1,5-dimethyl- and biological targets. Molecular docking studies have been instrumental in predicting binding affinities and identifying key residues involved in receptor interactions. These insights have guided the design of more potent and selective drug candidates based on this scaffold. Furthermore, virtual screening techniques have enabled high-throughput identification of novel derivatives with optimized pharmacokinetic profiles.
The chemical reactivity of this compound also makes it an attractive candidate for exploring new synthetic methodologies. For example, the carboxylic acid group can be used to form esters or amides, while the amino group can undergo acylation or alkylation reactions. These transformations allow for the introduction of various substituents that can fine-tune the properties of the final product. Additionally, catalytic hydrogenation or oxidation reactions can be employed to modify other parts of the molecule further enhancing its versatility.
In conclusion,1H-Pyrazole-4-carboxylic acid, 3-amino-1,5-dimethyl, (CAS No. 1824042-67-2) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features combined with its synthetic accessibility make it a valuable tool for medicinal chemists seeking to discover new therapeutic agents. As research continues to uncover new biological activities and synthetic applications, this compound is poised to play an important role in future advancements within medicinal chemistry.
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